molecular formula C13H19Cl3N2 B3229840 [1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride CAS No. 1289388-04-0

[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

Cat. No.: B3229840
CAS No.: 1289388-04-0
M. Wt: 309.7 g/mol
InChI Key: CONWTXRZJFGRAR-UHFFFAOYSA-N
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Description

  • Molecular Weight : 253.127 g/mol

Synthesis Analysis

The synthesis of this compound involves a multistep process. While I don’t have specific details on its synthesis, it likely includes reactions such as nitration, conversion from nitro group to amine, and bromination. The choice of reaction sequence depends on the desired functional groups and positional isomerism .


Molecular Structure Analysis

The molecular structure of “[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride” consists of a piperidine ring substituted with a 3,4-dichlorobenzyl group and a methylamine moiety. The chlorine atoms in the benzyl group contribute to its hydrophobic character .


Chemical Reactions Analysis

  • Bromination : Addition of a bromine atom. The specific reactions depend on the synthetic pathway and functional group modifications .

Physical and Chemical Properties Analysis

  • Boiling Point : Approximately 124-128°C at 0.02 mmHg .
  • Density : 1.225 g/mL at 25°C .
  • Refractive Index : n₂₀/D 1.5710 .

Safety and Hazards

Safety studies indicate that “[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride” is safe as a livestock feed additive. Pesticide concentrations are within safety thresholds established for human consumption .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.ClH/c1-16-11-4-6-17(7-5-11)9-10-2-3-12(14)13(15)8-10;/h2-3,8,11,16H,4-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONWTXRZJFGRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-04-0
Record name 4-Piperidinamine, 1-[(3,4-dichlorophenyl)methyl]-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289388-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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